An In-depth Technical Guide on the Physicochemical Properties of 2-amino-1-(pyridin-3-yl)ethanone
An In-depth Technical Guide on the Physicochemical Properties of 2-amino-1-(pyridin-3-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-amino-1-(pyridin-3-yl)ethanone. The information is curated for researchers, scientists, and professionals in drug development, with a focus on data presentation, experimental protocols, and the visualization of relevant biological pathways.
Core Physicochemical Properties
2-amino-1-(pyridin-3-yl)ethanone is a pyridinyl ethanone derivative with potential applications in medicinal chemistry and drug discovery. Its structure, featuring a pyridine ring, an amino group, and a ketone, makes it a versatile scaffold for the synthesis of various biologically active molecules.
| Property | Value | Source |
| Molecular Formula | C₇H₈N₂O | --INVALID-LINK-- |
| Molecular Weight | 136.15 g/mol | --INVALID-LINK-- |
| Appearance | Colorless to pale yellow liquid | --INVALID-LINK-- |
| Solubility | Soluble in water and various organic solvents | --INVALID-LINK-- |
| Predicted XlogP | -0.5 | --INVALID-LINK-- |
| Predicted pKa (most basic) | 7.5 | (Predicted) |
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of 2-amino-1-(pyridin-3-yl)ethanone are not extensively published. However, based on general organic chemistry principles and procedures for analogous compounds, the following methodologies can be proposed.
Synthesis: Representative Protocol
A common route for the synthesis of similar aminoketones involves the reaction of an appropriate acetylpyridine with an aminating agent. A plausible synthesis for 2-amino-1-(pyridin-3-yl)ethanone could involve the α-bromination of 3-acetylpyridine followed by nucleophilic substitution with an amino group source.
Step 1: α-Bromination of 3-Acetylpyridine
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Dissolve 3-acetylpyridine in a suitable solvent such as glacial acetic acid or diethyl ether.
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Slowly add a solution of bromine (Br₂) in the same solvent to the reaction mixture at room temperature while stirring.
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The reaction progress can be monitored by Thin Layer Chromatography (TLC).
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Upon completion, the reaction mixture is worked up by quenching with a reducing agent (e.g., sodium thiosulfate solution) and neutralized with a base (e.g., sodium bicarbonate solution).
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The product, 2-bromo-1-(pyridin-3-yl)ethanone, is extracted with an organic solvent, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
Step 2: Amination of 2-bromo-1-(pyridin-3-yl)ethanone
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Dissolve the crude 2-bromo-1-(pyridin-3-yl)ethanone in a suitable solvent like tetrahydrofuran (THF) or acetonitrile.
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Add an excess of an ammonia source, such as aqueous ammonia or a protected amine, to the solution.
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Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by TLC.
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The reaction mixture is then concentrated, and the product is purified by column chromatography on silica gel to yield 2-amino-1-(pyridin-3-yl)ethanone.
Analytical Characterization: General Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyridine ring, a singlet for the methylene protons adjacent to the amino and carbonyl groups, and a broad singlet for the amino protons. The chemical shifts of the pyridine protons will be influenced by the position of the acetylamino group.
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¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon, the carbons of the pyridine ring, and the methylene carbon.
Infrared (IR) Spectroscopy
The IR spectrum of 2-amino-1-(pyridin-3-yl)ethanone would be expected to exhibit characteristic absorption bands:
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N-H stretching vibrations of the primary amine in the range of 3300-3500 cm⁻¹.
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C=O stretching vibration of the ketone around 1680-1700 cm⁻¹.
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C=N and C=C stretching vibrations of the pyridine ring in the 1400-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometric analysis would confirm the molecular weight of the compound. The fragmentation pattern would likely show a prominent peak corresponding to the loss of the aminoacetyl group.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be developed for the analysis and purity determination of 2-amino-1-(pyridin-3-yl)ethanone.
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Column: A C18 stationary phase is suitable.
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Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) would be appropriate.
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Detection: UV detection at a wavelength corresponding to the absorbance maximum of the pyridine ring (typically around 260 nm).
Potential Biological Activity and Signaling Pathways
While specific biological activity for 2-amino-1-(pyridin-3-yl)ethanone is not well-documented, the pyridine scaffold is a common feature in many kinase inhibitors. Compounds containing a 3-aminopyridin-2-one core have been identified as inhibitors of Monopolar Spindle 1 (MPS1) and Aurora kinases, which are key regulators of mitosis and are attractive targets for cancer therapy.[1]
Potential Kinase Inhibition Workflow
The following diagram illustrates a general workflow for screening the kinase inhibitory activity of a compound like 2-amino-1-(pyridin-3-yl)ethanone.
Potential Signaling Pathway: Aurora A Kinase in Mitosis
Aurora A kinase is a key regulator of mitotic entry and spindle assembly.[2] Its dysregulation is implicated in various cancers. The diagram below illustrates a simplified signaling pathway involving Aurora A, which could be a potential target for pyridine-based inhibitors.
This guide provides a foundational understanding of 2-amino-1-(pyridin-3-yl)ethanone for research and development purposes. Further experimental validation is necessary to confirm the predicted properties and explore the full therapeutic potential of this compound.
